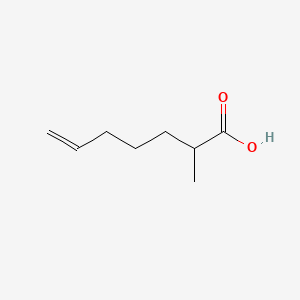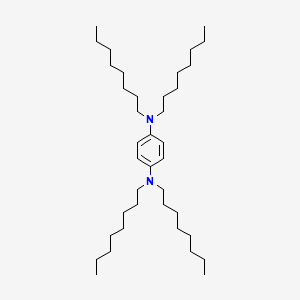
N~1~,N~1~,N~4~,N~4~-Tetraoctylbenzene-1,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~,N~1~,N~4~,N~4~-Tetraoctylbenzene-1,4-diamine: is an organic compound belonging to the class of aromatic amines. This compound is characterized by the presence of two octyl groups attached to the nitrogen atoms of a benzene ring, making it a tetra-substituted benzene diamine. It is used in various scientific and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N1,N~1~,N~4~,N~4~-Tetraoctylbenzene-1,4-diamine typically involves the alkylation of benzene-1,4-diamine with octyl halides under basic conditions. The reaction can be carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction. The reaction is usually performed in an inert solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods: On an industrial scale, the production of N1,N~1~,N~4~,N~4~-Tetraoctylbenzene-1,4-diamine may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final product is typically purified by recrystallization or column chromatography.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: N1,N~1~,N~4~,N~4~-Tetraoctylbenzene-1,4-diamine can undergo oxidation reactions to form quinone derivatives. Common oxidizing agents include potassium permanganate (KMnO~4~) and hydrogen peroxide (H~2~O~2~).
Reduction: The compound can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~).
Substitution: N1,N~1~,N~4~,N~4~-Tetraoctylbenzene-1,4-diamine can participate in nucleophilic substitution reactions, where the octyl groups can be replaced by other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: KMnO4, H2O2, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, anhydrous conditions.
Substitution: Alkyl halides, aryl halides, strong bases like NaH or K2CO3.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted benzene diamines.
Aplicaciones Científicas De Investigación
Chemistry: N1,N~1~,N~4~,N~4~-Tetraoctylbenzene-1,4-diamine is used as a ligand in coordination chemistry and as a building block in the synthesis of complex organic molecules.
Biology: In biological research, this compound can be used as a probe to study enzyme activities and as a precursor for the synthesis of bioactive molecules.
Industry: In the industrial sector, N1,N~1~,N~4~,N~4~-Tetraoctylbenzene-1,4-diamine is used in the production of polymers, dyes, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of N1,N~1~,N~4~,N~4~-Tetraoctylbenzene-1,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structure and the nature of the target. The octyl groups enhance its lipophilicity, allowing it to interact with hydrophobic regions of proteins and membranes.
Comparación Con Compuestos Similares
- N~1~,N~1~,N~4~,N~4~-Tetramethylbenzene-1,4-diamine
- N~1~,N~1~,N~4~,N~4~-Tetraethylbenzene-1,4-diamine
- N~1~,N~1~,N~4~,N~4~-Tetrahexylbenzene-1,4-diamine
Comparison: N1,N~1~,N~4~,N~4~-Tetraoctylbenzene-1,4-diamine is unique due to its longer octyl chains, which confer higher lipophilicity compared to its methyl, ethyl, and hexyl counterparts. This increased lipophilicity can enhance its interaction with hydrophobic environments, making it more effective in certain applications, such as in the design of lipophilic drugs or materials.
Propiedades
Número CAS |
69070-41-3 |
|---|---|
Fórmula molecular |
C38H72N2 |
Peso molecular |
557.0 g/mol |
Nombre IUPAC |
1-N,1-N,4-N,4-N-tetraoctylbenzene-1,4-diamine |
InChI |
InChI=1S/C38H72N2/c1-5-9-13-17-21-25-33-39(34-26-22-18-14-10-6-2)37-29-31-38(32-30-37)40(35-27-23-19-15-11-7-3)36-28-24-20-16-12-8-4/h29-32H,5-28,33-36H2,1-4H3 |
Clave InChI |
UGODJTIGDITVGM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCN(CCCCCCCC)C1=CC=C(C=C1)N(CCCCCCCC)CCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


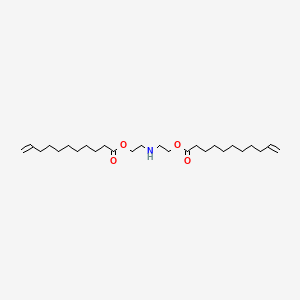
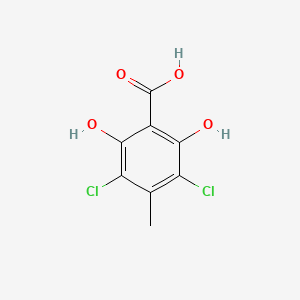
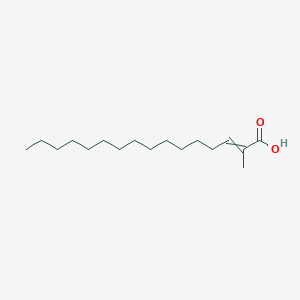
![n-{6-[(e)-(2-Cyano-4,6-dinitrophenyl)diazenyl]-1-ethyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-7-yl}propanamide](/img/structure/B14459315.png)
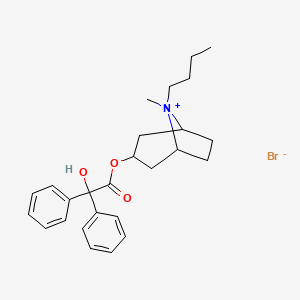

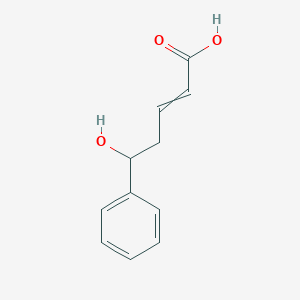
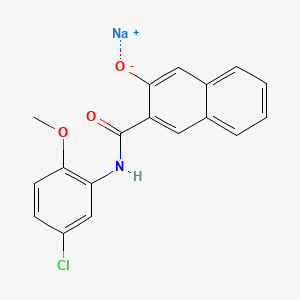
![3-[Hexyl(dimethyl)silyl]propanoic acid](/img/structure/B14459346.png)


![2-[(2-Ethoxyphenoxy)(phenyl)methyl]-4-methylmorpholine](/img/structure/B14459365.png)

